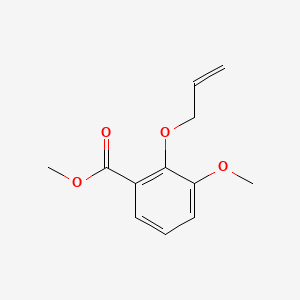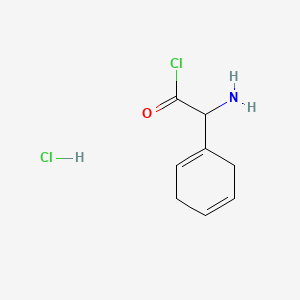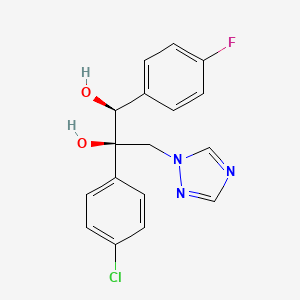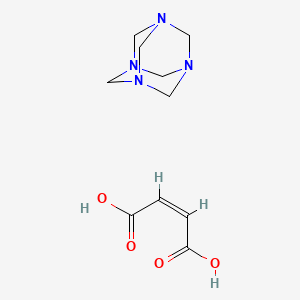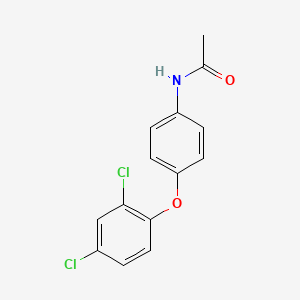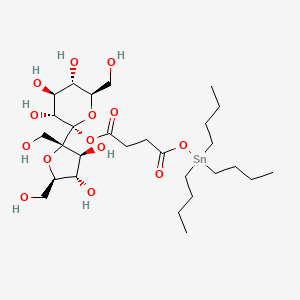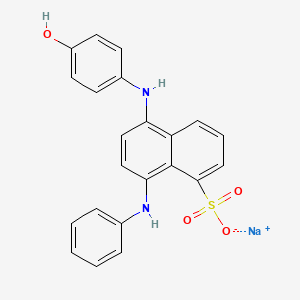
Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-238-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
EINECS 303-238-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of the original compound .
Scientific Research Applications
EINECS 303-238-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be utilized for its specific biochemical properties, contributing to research in drug development and molecular biology. Industrial applications include its use in manufacturing processes where its unique chemical properties are advantageous .
Mechanism of Action
The mechanism of action of EINECS 303-238-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Detailed mechanisms are often studied in scientific research to understand how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
EINECS 303-238-6 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds may include those with comparable molecular structures or chemical properties, but each compound’s specific characteristics can lead to different uses and effects .
Properties
CAS No. |
94159-57-6 |
|---|---|
Molecular Formula |
C22H17N2NaO4S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
sodium;8-anilino-5-(4-hydroxyanilino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H18N2O4S.Na/c25-17-11-9-16(10-12-17)23-19-13-14-20(24-15-5-2-1-3-6-15)22-18(19)7-4-8-21(22)29(26,27)28;/h1-14,23-25H,(H,26,27,28);/q;+1/p-1 |
InChI Key |
KJGBIIADJHXYGZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



